REACTION_CXSMILES
|
[NH2:1][C@H:2]([C:7]([NH2:9])=[O:8])[C:3]([SH:6])([CH3:5])[CH3:4].[CH3:10][C:11]([CH3:13])=O>O>[CH3:10][C:11]1([CH3:13])[NH:1][CH:2]([C:7]([NH2:9])=[O:8])[C:3]([CH3:5])([CH3:4])[S:6]1
|
Type
|
CUSTOM
|
Details
|
with stirring under normal pressure
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react at 30° C. for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
Then, water and acetone were evaporated
|
Type
|
CUSTOM
|
Details
|
an evaporator
|
Type
|
WASH
|
Details
|
The residue was washed with acetone
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(SC(C(N1)C(=O)N)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.46 mol | |
AMOUNT: MASS | 86.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |